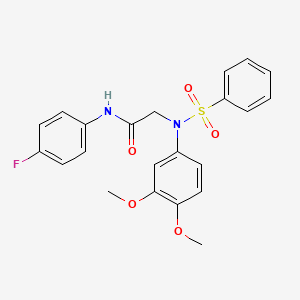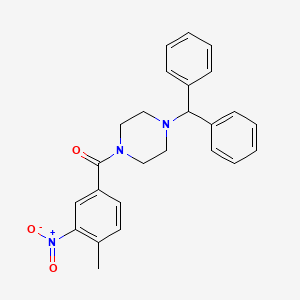![molecular formula C23H24N2O3S B3709882 N-{4-[(diethylamino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B3709882.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide
Vue d'ensemble
Description
N-{4-[(diethylamino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with a diethylamino sulfonyl group and a naphthyl group attached to an acrylamide moiety. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide typically involves a multi-step process:
Formation of the Acrylamide Backbone: The acrylamide moiety can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Diethylamino Sulfonyl Group: The final step involves the sulfonylation of the phenyl ring with diethylamine and a sulfonyl chloride under mild conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to ensure consistent reaction conditions and improved yields.
Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and increase selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization and chromatography to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: N-oxides and sulfoxides.
Reduction Products: Amines and reduced acrylamide derivatives.
Substitution Products: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
N-{4-[(diethylamino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-{4-[(diethylamino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
N-{4-[(diethylamino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide can be compared with other similar compounds:
Similar Compounds: N-{4-[(dimethylamino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide, N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-naphthyl)acrylamide.
Uniqueness: The presence of the diethylamino sulfonyl group and the specific positioning of the naphthyl group confer unique chemical properties, such as enhanced fluorescence and specific reactivity patterns.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
(E)-N-[4-(diethylsulfamoyl)phenyl]-3-naphthalen-1-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-3-25(4-2)29(27,28)21-15-13-20(14-16-21)24-23(26)17-12-19-10-7-9-18-8-5-6-11-22(18)19/h5-17H,3-4H2,1-2H3,(H,24,26)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKPKBZGIHANDP-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3709799.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3709815.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3709820.png)
![N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-nitrobenzamide](/img/structure/B3709836.png)
![4-ethoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3709842.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3709848.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3709849.png)


![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B3709875.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3709885.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B3709898.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3709905.png)
![N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3709909.png)
